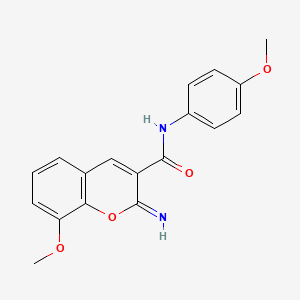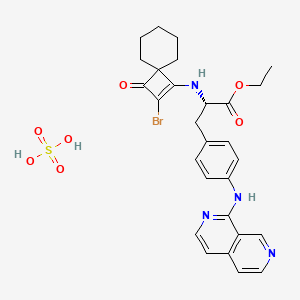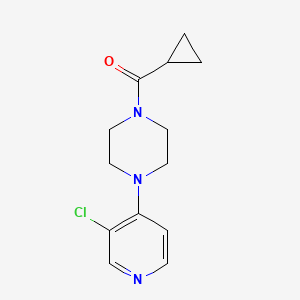![molecular formula C22H22N6O4 B2516685 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 893937-71-8](/img/structure/B2516685.png)
2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring and a phenethylacetamide group. These types of compounds are often synthesized for use in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions that create the various rings and attach the functional groups . The exact synthesis process for this specific compound isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of the atoms in the molecule and the configuration of its stereo-centers.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its functional groups and overall structure. For example, it’s likely to have a high melting point due to the presence of multiple aromatic rings .Applications De Recherche Scientifique
Synthesis of Tetrahydroisoquinoline Derivatives
The compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This is achieved by applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Inhibitor of LSD1
The compound has been found to significantly inhibit LSD1 when treating MGC-803 cells. This inhibition also suppresses the cell migration ability .
Synthesis of 1,2,3-Triazoles
The compound is used in the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Synthesis of Rufinamide
The compound is used in the synthesis of an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .
Inhibitor of USP28
The compound has been found to potently inhibit USP28, showing selectivity over USP7 and LSD1 .
Energetic Materials
The compound, along with its good thermal stabilities and comparable detonation properties, highlights its application potential as energetic materials .
Mécanisme D'action
Target of Action
Similar compounds have been found to targetc-Met receptor tyrosine kinase , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing.
Mode of Action
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit the c-Met receptor tyrosine kinase .
Biochemical Pathways
It’s known that inhibition of c-met receptor tyrosine kinase can affect multiple cellular pathways, including those involved in cell growth and survival .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines . For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit colony formation, increase cellular Reactive Oxygen Species (ROS) content, suppress Epidermal Growth Factor Receptor (EGFR) expression, and induce apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-31-17-9-8-16(12-18(17)32-2)28-21-20(25-26-28)22(30)27(14-24-21)13-19(29)23-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDNCJTSIZLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

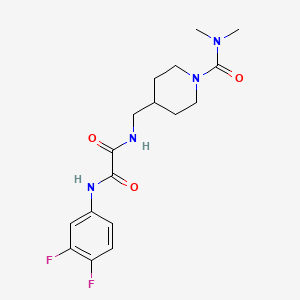
![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)

![2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide](/img/structure/B2516609.png)

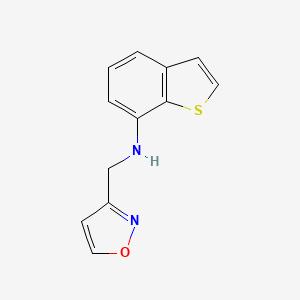
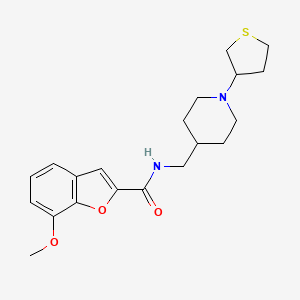
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
